

Optimizing MK-0557 dosage for maximal in vivo effect

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Compound of Interest

Compound Name: MK-0557

Cat. No.: B1677226

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Technical Support Center: MK-0557

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with **MK-0557**, a selective neuropeptide Y5 (NPY5) receptor antagonist. The information provided is intended to guide experimental design and address potential challenges during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **MK-0557**?

MK-0557 is a potent and highly selective antagonist of the neuropeptide Y receptor type 5 (NPY5R).[1][2] Neuropeptide Y (NPY) is a powerful appetite stimulant (orexigenic neuropeptide), and the NPY5R is one of the receptors through which it exerts its effects on food intake and energy homeostasis.[3][4][5] By blocking the NPY5R, **MK-0557** is designed to inhibit NPY-driven feeding behavior.[4] It has a high affinity for the human NPY5R with a K_i of 1.3 nM and shows similar affinity for the receptor in rhesus monkeys, mice, and rats.[1] Notably, it displays no significant binding to other NPY receptors such as NPY1R, NPY2R, NPY4R, or the mouse NPY6R at concentrations up to 10 μ M.[1]

Q2: What are the reported in vivo effects of **MK-0557** in preclinical models?

In preclinical studies, **MK-0557** has demonstrated an ability to reduce body weight gain and food intake in rodent models of obesity.[3][5] Specifically, in diet-induced obese (DIO) mice, oral

administration of **MK-0557** has been shown to suppress body weight gain.[1] When lean mice on a regular diet were switched to a medium high-fat diet, a 30 mg/kg daily oral dose of **MK-0557** resulted in a 40% reduction in body-weight gain after 35 days.[1] It also antagonized the effects of an NPY5R-selective agonist on body-weight gain and hyperphagia in mice.[1]

Q3: What dosages of **MK-0557** have been used in preclinical and clinical studies?

Dosages of **MK-0557** have varied between preclinical animal studies and human clinical trials. A key preclinical study in mice used a dose of 30 mg/kg administered orally once daily.[1][4]

In human clinical trials for obesity, a dose of 1 mg/day was identified as optimal.[2] This dose was used in a large-scale, 52-week clinical trial.[2][6] Other doses, including 5 mg and 25 mg, were also explored in earlier phase II trials.[7]

Q4: What were the outcomes of the clinical trials with **MK-0557** for weight loss?

Clinical trials with **MK-0557** for the treatment of obesity showed statistically significant but not clinically meaningful weight loss.[2][6][7] In a 52-week study involving 1661 overweight and obese patients, the weight loss induced by **MK-0557** was modest.[2] Another study aimed to evaluate if **MK-0557** could limit weight regain after a very-low-calorie diet (VLCD). While there was a statistically significant difference in weight regain between the **MK-0557** and placebo groups (a difference of 1.6 kg), the overall effect was considered small and not clinically meaningful.[6] The development of **MK-0557** as an anti-obesity drug was subsequently discontinued by Merck.[8]

Q5: What are the key challenges and limitations to consider when working with **MK-0557**?

The primary challenge with **MK-0557** is its limited efficacy in producing significant weight loss in humans, despite promising preclinical data.[2][7] This suggests that antagonism of the NPY5R alone may not be a sufficiently robust strategy for treating obesity.[2][6] Researchers should be aware that while the compound is a potent and selective NPY5R antagonist, its in vivo effects on appetite and weight in more complex physiological systems may be modest. It has been suggested that optimal therapeutic effects for obesity might require the blockade of both NPY1 and NPY5 receptors.[3][5]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Lack of expected in vivo effect on food intake or body weight in rodents.	Insufficient dosage or bioavailability.	Verify the formulation and route of administration. The reported effective oral dose in mice is 30 mg/kg.[1] Consider pharmacokinetic studies to determine plasma concentrations of MK-0557 in your animal model.
Redundancy in appetite regulation pathways.	The NPY system is complex, with other receptors (e.g., NPY1R) also playing a role in feeding behavior.[3][5] Consider the limitations of targeting only the NPY5R.	
Animal model characteristics.	The metabolic state and genetic background of the animal model can influence the outcome. Diet-induced obese models have been used in previous studies.[1]	
Difficulty in translating preclinical findings to a different species.	Species-specific differences in NPY5R pharmacology or physiology.	While MK-0557 has similar affinity for human, rhesus, mouse, and rat NPY5R, downstream signaling and physiological responses may differ.[1]
Variability in experimental results.	Inconsistent drug administration.	Ensure accurate and consistent dosing. For oral administration, consider the timing relative to the animal's feeding cycle.
Environmental stressors.	Stress can influence feeding behavior and metabolism.	

Maintain a stable and controlled environment for the animals.

Quantitative Data Summary

Table 1: Preclinical In Vivo Study of **MK-0557** in Mice

Parameter	Details
Animal Model	Lean C57BL/6J mice
Diet	Medium high-fat diet (4.2 kcal/g)
Drug	MK-0557
Dosage	30 mg/kg, orally, once daily
Duration	35 days
Observed Effect	40% reduction in body-weight gain compared to vehicle

Source: MedchemExpress.com[1]

Table 2: Human Clinical Trial of **MK-0557** for Weight Regain Prevention

Parameter	Placebo Group	MK-0557 Group (1 mg/day)
Number of Patients	Randomized from a pool of 359 who lost ≥6% body weight on a VLCD	
Duration	52 weeks	
Mean Weight Change from end of VLCD to Week 52	+3.1 kg (95% CI: 2.1, 4.0)	+1.5 kg (95% CI: 0.5, 2.4)
Difference between groups	-	1.6 kg (p=0.014)

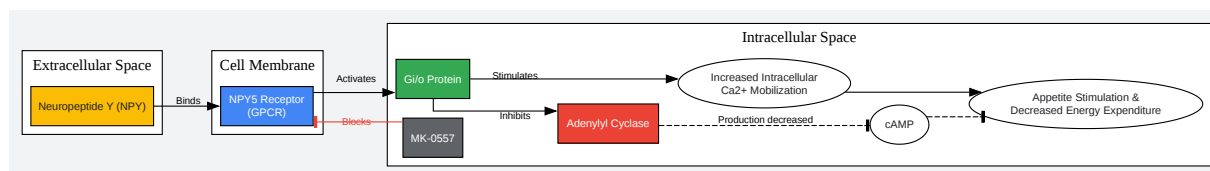
Source: Erondur et al., 2007[6]

Experimental Protocols

Protocol 1: Evaluation of **MK-0557** on Body Weight Gain in a Diet-Induced Obesity Mouse Model

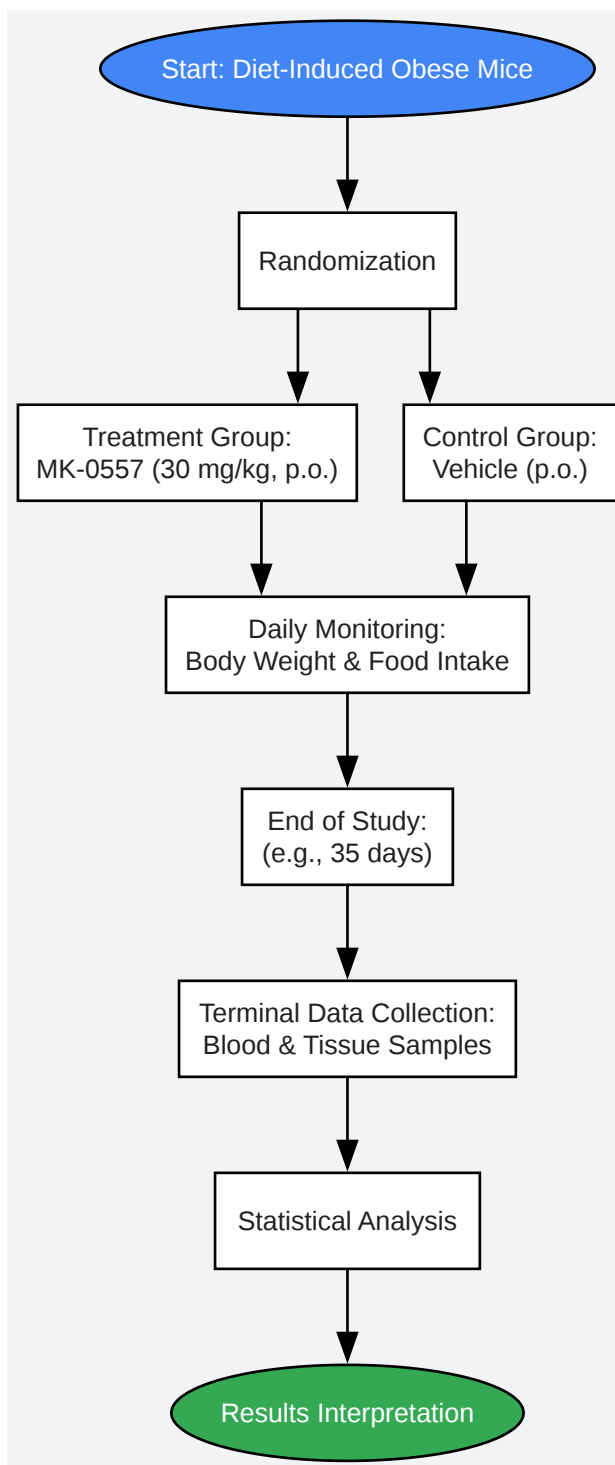
- Animal Model: Male C57BL/6J mice, 8-10 weeks old.
- Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
- Diet: Provide a high-fat diet (e.g., 45-60% kcal from fat) to induce obesity for a period of 8-12 weeks. A control group should be maintained on a standard chow diet.
- Grouping: Randomly assign obese mice to two groups: Vehicle control and **MK-0557** treatment.
- Drug Preparation: Prepare **MK-0557** for oral gavage. A common vehicle is 0.5% methylcellulose in water.
- Dosing: Administer **MK-0557** at a dose of 30 mg/kg or vehicle once daily by oral gavage.
- Measurements:
 - Record body weight daily or every other day.
 - Measure food intake daily by weighing the remaining food.
 - At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids) and tissues for further analysis.
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment group with the vehicle control group.

Visualizations



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Caption: NPY5 Receptor Signaling Pathway and the Action of **MK-0557**.



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Caption: Experimental Workflow for In Vivo Testing of **MK-0557**.

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